molecular formula C11H24N2O2 B14815790 rel-1,1'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)

rel-1,1'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)

Cat. No.: B14815790
M. Wt: 216.32 g/mol
InChI Key: WOTDAPQUONJWPP-NXEZZACHSA-N
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Description

This compound is a chiral 1,3-dioxolane derivative featuring two N,N-dimethylmethanamine groups at the 4 and 5 positions of the dioxolane ring. Its nitrogen donor atoms enhance coordination with transition metals, distinguishing it from oxygen- or phosphorus-based analogs .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(4R,5R)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1

InChI Key

WOTDAPQUONJWPP-NXEZZACHSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)CN(C)C)CN(C)C)C

Canonical SMILES

CC1(OC(C(O1)CN(C)C)CN(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Stereochemistry Donor Atoms Primary Applications Key Properties/Activities
Target Compound: rel-1,1'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) Bis(N,N-dimethylmethanamine) (4R,5R) N Asymmetric catalysis, coordination chemistry Strong metal coordination, chiral induction
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(dicyclohexylphosphine) Bis(dicyclohexylphosphine) (4R,5R) P Transition-metal catalysis (e.g., Pt, Pd) Enhanced electron-richness for oxidative additions
C₂-Symmetric sulfonamide derivatives (e.g., N,N'-((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)bis(benzenesulfonamide)) Bis(sulfonamide) (4R,5R) N, O Enzyme inhibition (hydrolases) Hydrogen-bonding interactions with hydrolases
cis-[(4R,5R)-2-isopropyl-1,3-dioxolane-4,5-bis(methylamine)-N,N][malonato]platinum Methylamine-malonato Pt complex (4R,5R) N, O Anticancer agents DNA-binding via Pt center
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Dicarboxylate ester + hydroxyphenyl (4R,5R) O Antimicrobial agents MIC values: 4.8–5000 µg/mL (broad-spectrum)

Stereochemical and Coordination Effects

  • Chiral Induction : The (4R,5R) configuration in the target compound and its analogs ensures enantioselectivity in catalytic reactions. For example, platinum complexes with this scaffold show stereospecific DNA binding , while phosphine ligands enable asymmetric diboration of cyclic dienes .
  • Donor Atom Influence: Nitrogen Donors (target compound): Preferentially bind late transition metals (e.g., Pt, Pd) for cross-coupling reactions . Phosphorus Donors: Improve catalytic activity in electron-deficient systems (e.g., Suzuki-Miyaura couplings) . Oxygen Donors (dicarboxylates): Enhance solubility and antimicrobial efficacy by interacting with bacterial membranes .

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